molecular formula C14H17N3O B7470469 3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile

3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile

Cat. No. B7470469
M. Wt: 243.30 g/mol
InChI Key: KHOINOCJPXGLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile, also known as OPB-31121, is a small molecule inhibitor that has been extensively studied for its potential therapeutic effects. It is a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and plays a key role in the development of insulin resistance and type 2 diabetes. By inhibiting PTP1B, 3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile can improve insulin sensitivity and glucose uptake in cells. In addition, 3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile has been shown to inhibit the activity of several other protein tyrosine phosphatases, including SHP-1, SHP-2, and TC-PTP.
Biochemical and Physiological Effects
3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile has several biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also has anti-inflammatory effects and has been shown to reduce the levels of pro-inflammatory cytokines in animal models of arthritis and colitis. In addition, 3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile has been shown to improve cognitive function and reduce amyloid beta levels in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. In addition, it has been shown to have therapeutic effects in various disease models. However, there are also some limitations to using 3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer to cells or animals. It also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile. One area of research is the development of more potent and selective inhibitors of PTP1B. Another area of research is the investigation of the potential therapeutic effects of 3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile in other disease models, such as neurodegenerative diseases and metabolic disorders. In addition, the development of novel drug delivery systems may improve the bioavailability and effectiveness of 3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile in vivo. Overall, 3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile is a promising candidate for the treatment of various diseases and further research is needed to fully understand its therapeutic potential.
Conclusion
In conclusion, 3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile is a small molecule inhibitor that has been extensively studied for its potential therapeutic effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. Its mechanism of action involves the inhibition of protein tyrosine phosphatases, including PTP1B. While there are some limitations to using 3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile in lab experiments, it is a promising candidate for the treatment of various diseases. Further research is needed to fully understand its therapeutic potential and develop more effective drug delivery systems.

Synthesis Methods

3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile can be synthesized using a multi-step process. The first step involves the reaction of 3-aminobenzonitrile with ethyl acetoacetate to form 3-(1-oxo-2-phenylethyl)amino)benzonitrile. The second step involves the reaction of this intermediate with piperidine-2,6-dione to form 3-[(2-oxo-2-piperidin-1-ylethyl)amino]benzonitrile. The final product is obtained after purification and characterization.

Scientific Research Applications

3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile has been extensively studied for its potential therapeutic effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. It also has anti-inflammatory effects and has been shown to reduce inflammation in animal models of arthritis and colitis. In addition, 3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

3-[(2-oxo-2-piperidin-1-ylethyl)amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c15-10-12-5-4-6-13(9-12)16-11-14(18)17-7-2-1-3-8-17/h4-6,9,16H,1-3,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOINOCJPXGLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CNC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile

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